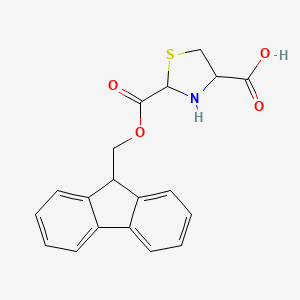![molecular formula C23H29N B13811988 1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine CAS No. 22649-61-2](/img/structure/B13811988.png)
1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of 1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the tricyclic core followed by the attachment of the piperidine moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine can be compared with other similar compounds, such as:
Cyclobenzaprine: A muscle relaxant with a similar tricyclic structure but different functional groups.
Nortriptyline: An antidepressant with a tricyclic structure, used for comparison in terms of biological activity and therapeutic applications.
Amitriptyline: Another tricyclic antidepressant, highlighting differences in chemical structure and pharmacological effects
These comparisons highlight the uniqueness of 1-[3-(2-tricyclo[940
Propriétés
Numéro CAS |
22649-61-2 |
|---|---|
Formule moléculaire |
C23H29N |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-6-16-24(17-7-1)18-8-13-23-21-11-4-2-9-19(21)14-15-20-10-3-5-12-22(20)23/h2-5,9-12,23H,1,6-8,13-18H2 |
Clé InChI |
DDBYAEYUYNLLAM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
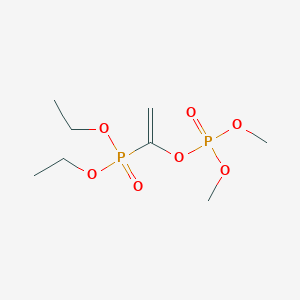
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
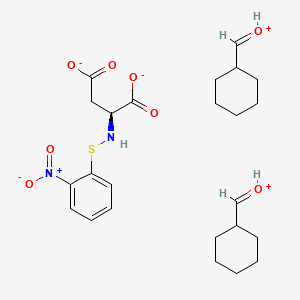
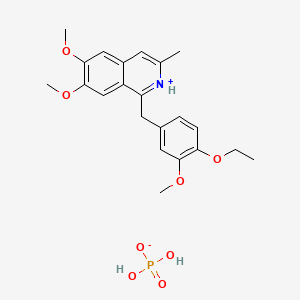

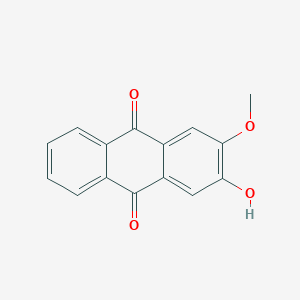
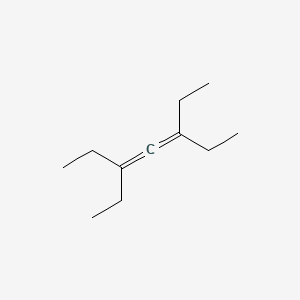

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
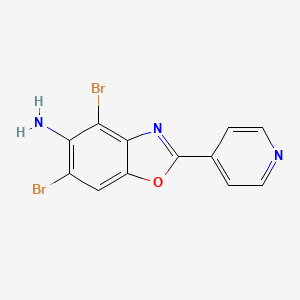
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
